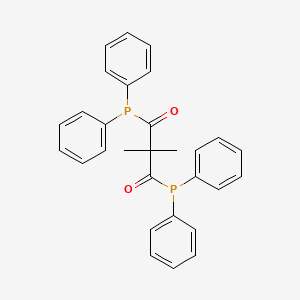
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione is an organophosphorus compound that belongs to the class of diphosphine ligands. It is known for its role in coordination chemistry and homogeneous catalysis. The compound is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione can be synthesized through various methods. One common method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane:
2Ph2PLi+Cl(CH2)3Cl→Ph2P(CH2)3PPh2+2LiCl
Another method involves metal-halogen exchange followed by metathesis:
Br(CH2)3Br+2tBuLi→Li(CH2)3Li+2tBuBr
Li(CH2)3Li+2PCl3→Cl2P(CH2)3PCl2+2LiCl
Cl2P(CH2)3PCl2+4PhLi→Ph2P(CH2)3PPh2+4LiCl
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nickel(II) chloride, palladium(II) catalysts, and Grignard reagents. Typical conditions involve organic solvents and controlled temperatures to ensure the stability of the compound .
Major Products
Major products formed from reactions involving this compound include various coordination complexes, such as dichloro(1,3-bis(diphenylphosphino)propane)nickel, which is used as a catalyst in the Kumada coupling reaction .
Applications De Recherche Scientifique
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione has numerous applications in scientific research:
Biology: The compound is involved in the development of biologically active metal coordination complexes.
Mécanisme D'action
The mechanism of action of 1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione involves its role as a bidentate ligand, forming coordination complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing the transition state and lowering the activation energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Another diphosphine ligand with similar applications in coordination chemistry and catalysis.
1,2-Bis(diphenylphosphino)ethane: A shorter-chain diphosphine ligand used in similar catalytic processes.
1,4-Bis(diphenylphosphino)butane: A longer-chain diphosphine ligand with different steric properties.
Uniqueness
1,3-Bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione is unique due to its specific molecular structure, which provides a distinct bite angle and steric environment, influencing its reactivity and selectivity in catalytic processes .
Propriétés
Numéro CAS |
89243-76-5 |
|---|---|
Formule moléculaire |
C29H26O2P2 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
1,3-bis(diphenylphosphanyl)-2,2-dimethylpropane-1,3-dione |
InChI |
InChI=1S/C29H26O2P2/c1-29(2,27(30)32(23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(31)33(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
Clé InChI |
ZPFIEMPKIXKIKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)P(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


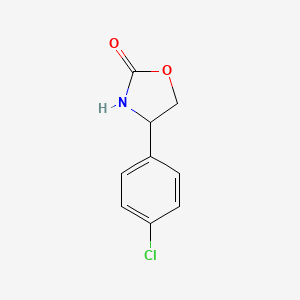
![1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide](/img/structure/B14149213.png)
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)
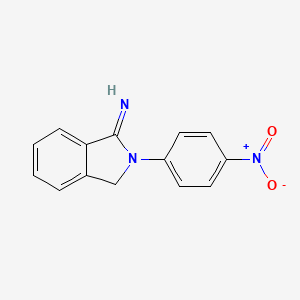
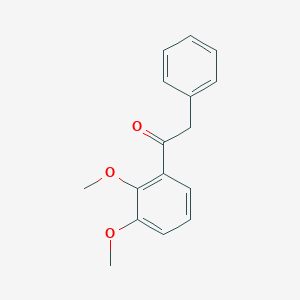

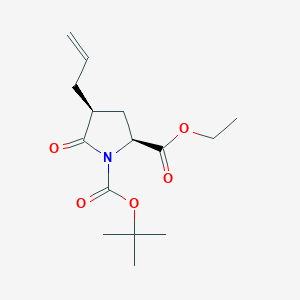
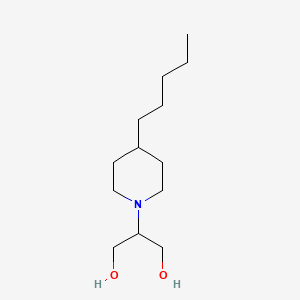
![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)
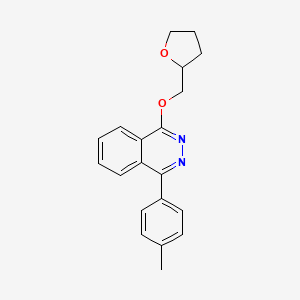
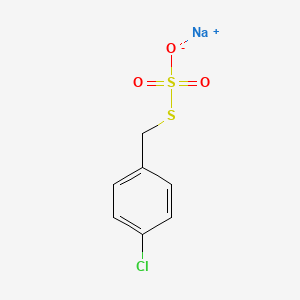
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
